molecular formula C11H14N2OS B8535392 1-Cyclopropyl-3-[2-(methylsulfanyl)pyrimidin-4-yl]propan-2-one

1-Cyclopropyl-3-[2-(methylsulfanyl)pyrimidin-4-yl]propan-2-one

Cat. No. B8535392
M. Wt: 222.31 g/mol
InChI Key: GTAWLTWRJFYRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-[2-(methylsulfanyl)pyrimidin-4-yl]propan-2-one is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-3-[2-(methylsulfanyl)pyrimidin-4-yl]propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-3-[2-(methylsulfanyl)pyrimidin-4-yl]propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

1-cyclopropyl-3-(2-methylsulfanylpyrimidin-4-yl)propan-2-one

InChI

InChI=1S/C11H14N2OS/c1-15-11-12-5-4-9(13-11)7-10(14)6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3

InChI Key

GTAWLTWRJFYRBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)CC(=O)CC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-2-(methylthio)pyrimidine (5.63 mL, 40.4 mmol) in THF (20 mL) at −10° C., LiHMDS (60.6 mL, 60.6 mmol) (1N in MBTE) was added dropwise under nitrogen. The reaction mixture coagulated, and stopped stifling. For this, additional THF (40 mL) was added to dissolve the highly viscous mixture. The reaction was warmed up to rt and was stirred for 30 minutes. The reaction mixture was re-cooled to −10° C., then 2-cyclopropyl-N-methoxy-N-methylacetamide (7.47 g, 40.4 mmol) was added dropwise. The reaction mixture was warmed up to rt, then stirred for an additional 2 hours. The reaction was partitioned between ammonium chloride solution and EtOAc. The organic layer was separated, and the aqueous layer was back-extracted. The organic extracts were combined, washed with brine, dried over sodium sulfate, then concentrated in vacuo. The crude product was purified by Biotage™ silica gel chromatography [100 g SNAP column, 10% EtOAc/heptane to 100% EtOAc] to obtain the desired product, which was still contaminated significantly with the starting material, 4-methyl-2-(methylthio)pyrimidine (5.63 g, 48% yield). The product was carried on to the next step without further purification. MS (ES+): m/z=223.2/224.3 (100/50) [MH+]. HPLC: tR=0.84 minute over 3 minutes. Purity: 77% [HPLC (LC/MS) at 220 nm].
Quantity
5.63 mL
Type
reactant
Reaction Step One
Quantity
60.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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